molecular formula C16H25ClN2O B1667626 Ropinirole hydrochloride CAS No. 91374-20-8

Ropinirole hydrochloride

カタログ番号: B1667626
CAS番号: 91374-20-8
分子量: 296.83 g/mol
InChIキー: XDXHAEQXIBQUEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: ロピニロール塩酸塩の合成は、いくつかのステップを伴います。ある方法は、化合物を4から開始します。この化合物は、エタノール、メタノール、または酢酸エチルに溶解され、次に炭素上のパラジウム(Pd/C)と反応させて化合物を5を得ます。この化合物は、次にジクロロメタンまたはトリクロロメタン中でp-メチルベンゼンスルホニルクロリドとピリジンと混合して、化合物を6を生成します。最後に、化合物を6は、ジメチルホルムアミドまたはジメチルスルホキシド中でヨウ化ナトリウムとジ-n-プロピルアミンと反応させて、ロピニロールを生成します。 最後のステップでは、ロピニロールを塩酸を含む1,4-ジオキサンに溶解し、減圧下で濃縮してロピニロール塩酸塩を得ます .

工業生産方法: ロピニロール塩酸塩の工業生産は、多くの場合、必要な環収縮を誘発するための位置選択的バーチ還元とオゾン分解を伴う多段階合成プロセスを含みます 。このプロセスは、大規模生産においてコスト効率が高く、スケーラブルになるように設計されています。

化学反応の分析

反応の種類: ロピニロール塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。ロピニロール塩酸塩の酸化挙動は、サイクリックボルタンメトリーとスクエアウェーブボルタンメトリーを使用して広く研究されています。 酸化プロセスはpH依存性であり、2つのステップで行われます .

一般的な試薬と条件: ロピニロール塩酸塩を含む反応で使用される一般的な試薬には、酸化のための硫酸と、還元のための炭素上のパラジウムが含まれます。 反応は、通常、制御されたpHレベルの、水溶液中で行われます .

生成される主な生成物: ロピニロール塩酸塩の酸化から生成される主な生成物には、分子内に存在するインドール-2-オン環のさまざまな酸化誘導体が含まれます .

科学的研究の応用

Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used to treat Parkinson's disease and Restless Legs Syndrome (RLS) . It functions by mimicking dopamine activity in the body, helping manage symptoms of these conditions .

Primary Applications

  • Parkinson's Disease: Ropinirole is prescribed to manage symptoms such as shaking, stiffness, slowed movement, and balance issues . Clinical trials have demonstrated its effectiveness as a monotherapy for early-stage Parkinson's disease, reducing the need for levodopa therapy .
  • Restless Legs Syndrome (RLS): It alleviates discomfort in the legs and the urge to move them, especially at night or when sitting/lying down . Ropinirole is administered once daily before bedtime, with the dosage gradually increased based on patient response .

Emerging Research

  • Amyotrophic Lateral Sclerosis (ALS): The ROPALS trial investigates the safety, tolerability, and efficacy of this compound extended-release tablets in ALS patients . An in vitro model suggests that this compound exhibits superior anti-ALS therapeutic activity compared to riluzole and edaravone, which are already approved drugs for ALS .

Scientific Research Applications

ApplicationDescription
Dopamine AgonistRopinirole binds to D2, D3, and D4 receptors, acting as a dopamine agonist .
ALS Therapeutic ActivityIn vitro studies suggest this compound has anti-ALS therapeutic activity compared to riluzole and edaravone . The ROPALS trial explores its safety, tolerability, and efficacy in ALS patients .
Hemodialysis PatientsResearch indicates that serum vaspin levels are reduced in Japanese chronic hemodialysis patients .
Esophageal CancerStudies have assessed the tolerability, safety, efficacy, and pharmacokinetics of nimotuzumab in combination with chemoradiotherapy in Japanese patients with esophageal cancer .
Lupus ErythematosusPopulation pharmacokinetic analysis was performed to establish an appropriate therapeutic regimen and clarify the pharmacokinetics of hydroxychloroquine in Japanese patients with cutaneous lupus erythematosus (CLE) with or without systemic lupus erythematosus (SLE) . Dosage regimens should be calculated using ideal body weight .

生物活性

Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its biological activity is characterized by its selective action on dopamine D2 receptors, leading to various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and recent research findings.

Pharmacokinetics

Ropinirole is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 2 hours. The absolute bioavailability ranges from 45% to 55%, indicating significant hepatic first-pass metabolism . The drug has a volume of distribution of approximately 7.5 L/kg and shows low plasma protein binding (about 40%) .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration (Tmax)1-2 hours
Absolute Bioavailability45% - 55%
Volume of Distribution7.5 L/kg
Plasma Protein Binding~40%
Half-life~6 hours

Ropinirole exerts its effects by acting as an agonist at dopamine D2 and D3 receptors, which are G-protein-coupled receptors located in the central nervous system. This action leads to the inhibition of adenylyl cyclase and calcium channels while activating potassium channels, contributing to its therapeutic effects in Parkinson's disease .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of ropinirole in managing symptoms of Parkinson's disease. A notable study showed that ropinirole-treated patients had significantly fewer instances of insufficient therapeutic response compared to those receiving placebo. Specifically, only 19.8% of ropinirole patients required additional levodopa therapy after 12 months versus 48% in the placebo group .

Table 2: Clinical Outcomes in Parkinson's Disease Treatment

Outcome MeasureRopinirole Group (%)Placebo Group (%)
Patients requiring additional levodopa19%48%
Patients completing the study without levodopa44%22%

Recent Research Findings

Recent studies have explored additional applications for ropinirole beyond Parkinson’s disease. For instance, a trial known as the ROPALS trial investigated the efficacy of this compound in patients with amyotrophic lateral sclerosis (ALS). Initial findings indicated that at a dose of 300 mg/day, ropinirole showed significant benefits in terms of integrated outcomes related to ALS functional rating scales and mortality rates .

Case Studies

Case Study: Efficacy in Early Parkinson Disease
In a study involving early-stage Parkinson's disease patients, ropinirole was administered as monotherapy for one year. Results indicated that a higher proportion of patients treated with ropinirole successfully managed their symptoms without needing supplementary levodopa therapy compared to those on placebo .

Case Study: Ropinirole in ALS Treatment
In the ROPALS trial, researchers found that this compound demonstrated superior therapeutic activity compared to standard ALS treatments like riluzole and edaravone when evaluated through patient-derived induced pluripotent stem cells (iPSCs) .

特性

IUPAC Name

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHAEQXIBQUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91374-21-9 (Parent)
Record name Ropinirole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50238533
Record name Ropinirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91374-20-8
Record name Ropinirole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91374-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropinirole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropinirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROPINIROLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 100 ml round bottom flask were placed 20 g of thiazolidine, 15.6 g of piperonal and 7.7 g of beta-alanine in 80 ml of acetic acid. The reaction was stirred for 3 h at 100° C. and then slowly cooled to room temperature, while the desired condensation product crystallized. The crystals were filtered, washed with acetic acid (rt.) and water than recrystallized from DME (25 ml), affording 28 g (84%) of pure 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione. The corresponding potassium salt was obtained via the following route: 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione was suspended in THF, followed by the addition of 1N solution of KOH in water (1.0 eq.). A clear solution has been obtained, which upon lyophilization gave pure potassium salt of 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ropinirole hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ropinirole hydrochloride
Reactant of Route 3
Ropinirole hydrochloride
Customer
Q & A

Q1: How does Ropinirole Hydrochloride exert its therapeutic effect?

A1: this compound is a non-ergoline dopamine agonist that primarily targets dopamine D2 and D3 receptors [, , , ]. It demonstrates a higher affinity for D3 receptors compared to D2 or D4 receptors and has no affinity for D1 receptors []. By mimicking the action of dopamine in the brain, this compound helps alleviate symptoms associated with dopamine deficiency, such as those observed in Parkinson's disease.

Q2: What is the chemical structure of this compound?

A2: this compound is an indole derivative with a di-alkylated tertiary amine in its side chain []. Its chemical name is 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride [, ].

Q3: What are the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H24N2O•HCl, and its molecular weight is 296.84 g/mol [].

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like UV-Vis spectrophotometry, FTIR, and NMR have been extensively used to characterize and quantify this compound [, , , , , , ]. UV spectrophotometry commonly employs a wavelength of 250 nm for detection [, ].

Q5: What is the stability profile of this compound in different formulations?

A5: this compound has been incorporated into various formulations, including tablets, microspheres, and transdermal patches [, , , , ]. Studies have assessed its stability under different storage conditions, including accelerated stability testing as per ICH guidelines [].

Q6: What is the bioavailability of this compound?

A6: this compound exhibits rapid absorption after oral administration, but its bioavailability is approximately 50%, ranging from 36% to 57% []. This is primarily attributed to significant first-pass metabolism [, ].

Q7: What is the impact of food on this compound pharmacokinetics?

A7: Studies have investigated the influence of food on the pharmacokinetic profile of this compound prolonged-release tablets [].

Q8: What are the challenges associated with the delivery of this compound to the brain?

A8: this compound's high aqueous solubility poses challenges for efficient brain delivery []. Strategies like intranasal delivery using microemulsions have been explored to enhance brain targeting and improve therapeutic outcomes [].

Q9: What analytical methods are employed for the quantification of this compound?

A9: Various analytical techniques, including UV spectrophotometry, RP-HPLC, and TLC-densitometry, have been developed and validated for the quantification of this compound in bulk drug, pharmaceutical formulations, and biological fluids [, , , , ].

Q10: How is the quality of this compound assured during manufacturing?

A10: Stringent quality control measures are implemented throughout the development and manufacturing of this compound to ensure consistency, safety, and efficacy, adhering to established regulatory standards [].

Q11: Are there any alternative drugs to this compound for Parkinson’s disease?

A11: Yes, other medications, including other dopamine agonists like Pramipexole Dihydrochloride, are also used in the management of Parkinson's disease [, ]. Each drug has its own unique pharmacological profile and potential benefits and risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。